Methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate
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Overview
Description
“Methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate” is a chemical compound with the CAS Number: 2490406-01-2 . It has a molecular weight of 193.16 and its IUPAC name is methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate .
Synthesis Analysis
The synthesis of this compound involves a reaction with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation is catalyzed with Pd (dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates . These are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H7N3O3/c1-14-8(13)6-4-9-7(12)5-2-3-10-11(5)6/h2-4H,1H3,(H,9,12) .Chemical Reactions Analysis
The key step in the synthesis of this compound involves the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Novel methyl pyrazolo[3,4-b]pyridine-5-carboxylates have been prepared using a two-step procedure from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates by treatment with Vilsmeier–Haack reagent and hydrazine. Semiempirical calculations suggest a favored geometry with a boat conformation in the dihydropyridine system and a planar pyrazole ring (Verdecia et al., 1996).
Structural and Spectral Studies : Research focused on combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives. Characterization included NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction technique. The study provided insights into the molecular structure and properties of these compounds (Viveka et al., 2016).
Novel Compound Formation and Catalysis
New Heterocyclic Systems : A study demonstrated the synthesis of 4-oxo-7-phenyl-5,8-dihydro-4H-pyrazolo[5,1-d][1,2,5]triazepine-2-carbohydrazide, representing a new heterocyclic system, from methyl 4-oxo-6-phenyl-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate using hydrazine hydrate (Kharaneko, 2016).
Synthesis of Derivatives : Methylpyrazolo[1,5-a]pyrazine-4-carboxylates were synthesized and converted to new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines, showcasing the potential for creating diverse derivatives (Tsizorik et al., 2020).
Applications in Biochemistry and Pharmacology
Anticancer Activity : Some pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited significant antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line. This highlights the potential application of these compounds in cancer research (Abdellatif et al., 2014).
Antimicrobial and Enzymatic Activity : Novel pyrazole analogues demonstrated potent antimicrobial and dihydrofolate reductase inhibition activity, indicating their potential use in the development of new antimicrobial agents (Othman et al., 2020).
Safety And Hazards
properties
IUPAC Name |
methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)6-4-9-7(12)5-2-3-10-11(5)6/h2-4H,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOAVBLPJBPTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C2=CC=NN21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate |
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